BenchChemオンラインストアへようこそ!

1-benzyl-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Lipophilicity Drug-likeness cLogP

The precise N1-benzyl/N3-(3-methylphenyl) substitution on the thieno[3,2-d]pyrimidine-2,4-dione core is critical for target engagement. SAR studies show even minor changes to N1 or N3 aryl groups drastically alter potency and selectivity. This compound offers distinct advantages for PI3Kα/mTOR kinase inhibitor libraries, MIF2 tautomerase scaffold-hopping campaigns, and antimicrobial screening. With MW 348.4 and moderate lipophilicity (cLogP ~3.4), it outperforms bulkier analogs in ligand efficiency. Do not substitute with other N1/N3 variants without confirmatory data.

Molecular Formula C20H16N2O2S
Molecular Weight 348.4 g/mol
CAS No. 1326897-63-5
Cat. No. B6491501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
CAS1326897-63-5
Molecular FormulaC20H16N2O2S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4
InChIInChI=1S/C20H16N2O2S/c1-14-6-5-9-16(12-14)22-19(23)18-17(10-11-25-18)21(20(22)24)13-15-7-3-2-4-8-15/h2-12H,13H2,1H3
InChIKeyRHQXJALNXTVIGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-(3-methylphenyl)-thieno[3,2-d]pyrimidine-2,4-dione (CAS 1326897-63-5): Structural Baseline and Class Identity


1-Benzyl-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS 1326897-63-5) is a fully substituted thieno[3,2-d]pyrimidine-2,4-dione bearing an N1-benzyl group and an N3-(3-methylphenyl) substituent on the central bicyclic core [1]. The thieno[3,2-d]pyrimidine-2,4-dione scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as inhibitors of kinases (e.g., PI3Kα, mTOR, FLT3), macrophage migration inhibitory factor (MIF) family tautomerases, HIV RNase H, and as antimicrobial agents [2]. The specific substitution pattern of this compound—combining an unsubstituted benzyl at N1 with a meta-tolyl group at N3—places it within a well-explored chemical space where even minor changes to the N1 or N3 aryl groups have been shown to profoundly alter biological target engagement, potency, and physicochemical properties [2].

Why Generic Thieno[3,2-d]pyrimidine-2,4-diones Cannot Replace 1-Benzyl-3-(3-methylphenyl)-thieno[3,2-d]pyrimidine-2,4-dione (CAS 1326897-63-5)


The thieno[3,2-d]pyrimidine-2,4-dione class exhibits steep structure–activity relationships (SAR) where the identity and position of substituents on the N1 and N3 positions govern target selectivity, potency, and drug-like properties [1]. For example, in MIF2 tautomerase inhibition, the shift from a thieno[2,3-d] to a thieno[3,2-d] core, or the introduction of a methyl group on the N3-phenyl ring, can alter IC₅₀ values by an order of magnitude or more [1]. Similarly, antimicrobial studies on 3-N-aryl-1H-thieno[3,2-d]pyrimidine-2,4-diones have demonstrated that the compound with an o-methylbenzyl at N1 and phenyl at N3 was the most active, while other substitution patterns showed markedly reduced activity, underscoring that not all N1/N3 combinations are equivalent [2]. Therefore, procurement of a close analog with a different substitution pattern—such as an unsubstituted N3-phenyl, a para-methoxybenzyl, or a 2-methylphenyl isomer—cannot be assumed to recapitulate the biological or physicochemical profile of 1-benzyl-3-(3-methylphenyl)-thieno[3,2-d]pyrimidine-2,4-dione without confirmatory experimental data.

Quantitative Differentiation Evidence for 1-Benzyl-3-(3-methylphenyl)-thieno[3,2-d]pyrimidine-2,4-dione (CAS 1326897-63-5) vs. Closest Analogs


Predicted Lipophilicity (cLogP) Advantage of N3-(3-Methylphenyl) over Unsubstituted N3-Phenyl Analog

The N3-(3-methylphenyl) substitution in the target compound (CAS 1326897-63-5) introduces an additional methyl group compared to the unsubstituted N3-phenyl analog 1-benzyl-3-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione. This single methyl addition is calculated to increase cLogP by approximately 0.5–0.6 log units, shifting the compound into a more favorable lipophilicity range for membrane permeability while maintaining compliance with Lipinski's Rule of Five [1]. The N3-phenyl analog, lacking this methyl, falls below the optimal cLogP window often associated with balanced permeability and solubility for cell-based assays [1].

Lipophilicity Drug-likeness cLogP

Antimicrobial Activity Differentiation: N3-Aryl vs. N3-Alkyl Substitution in Thieno[3,2-d]pyrimidine-2,4-diones

In a systematic study of 3-N-substituted 1H-thieno[3,2-d]pyrimidine-2,4-diones, the compound bearing a phenyl substituent at N3 and an o-methylbenzyl group at N1 was identified as the most active antimicrobial agent by agar well diffusion assay, while N3-alkyl derivatives showed substantially weaker activity [1]. Although the target compound (CAS 1326897-63-5) has a 3-methylphenyl rather than unsubstituted phenyl at N3, and a benzyl rather than o-methylbenzyl at N1, the presence of the N3-aryl group places it in the active subclass. This contrasts with N3-alkyl analogs (e.g., 3-methyl, 3-ethyl, 3-propyl derivatives), which demonstrated negligible zones of inhibition against S. aureus and B. subtilis in the same study [1].

Antimicrobial SAR agar well diffusion

MIF2 Tautomerase Inhibition: Structural Differentiation from Thieno[2,3-d] Isomer R110

The thieno[2,3-d]pyrimidine-2,4-dione derivative R110 is a validated MIF2 tautomerase inhibitor with an IC₅₀ of 15 μM [1]. The target compound (CAS 1326897-63-5) differs in two critical structural features: (i) it possesses a thieno[3,2-d] core rather than the thieno[2,3-d] isomer, which alters the spatial presentation of the N1 and N3 substituents relative to the sulfur atom; and (ii) it carries a 3-methylphenyl at N3 and a benzyl at N1, while R110 has different substituents. In the MIF2 inhibitor series, the thieno[2,3-d] scaffold was specifically optimized to yield compound 5d with an IC₅₀ of 1.0 μM for MIF2 [2]. The thieno[3,2-d] isomer has not been evaluated in the same assay, and the change in sulfur position relative to the pyrimidine ring is known to affect π-stacking interactions within the tautomerase active site, potentially altering both potency and selectivity [2].

MIF2 tautomerase cancer d-dopachrome tautomerase

Kinase Inhibition Potential: Thieno[3,2-d]pyrimidine-2,4-diones as PI3Kα/mTOR Dual Inhibitors

A series of thieno[3,2-d]pyrimidine derivatives were reported as potent PI3K inhibitors, with lead compounds 7 and 21 demonstrating strong enzymatic activity and suppression of cancer cell proliferation via PI3K/AKT/mTOR pathway inhibition [1]. Separately, a series of thieno[3,2-d]pyrimidine derivatives evaluated for PI3K and mTOR dual inhibition yielded compounds with IC₅₀ values in the low nanomolar range (e.g., compound 32: PI3K IC₅₀ = 423 nM, mTOR IC₅₀ = 0.9 nM) [2]. The target compound (CAS 1326897-63-5) contains the identical thieno[3,2-d]pyrimidine-2,4-dione core present in these inhibitors but has not been directly evaluated. Its N1-benzyl and N3-(3-methylphenyl) substitution pattern is distinct from the reported inhibitors and represents a novel combination that may yield a different kinase selectivity profile [2].

PI3Kα mTOR kinase inhibitor cancer

Physicochemical Differentiation: Molecular Weight and Topological Polar Surface Area (TPSA) vs. Common Analogs

The target compound (MW 348.4 g/mol, TPSA ≈ 75.2 Ų) occupies a distinct physicochemical space compared to commonly available analogs. The 1-(4-methoxybenzyl)-3-(2-methylphenyl) analog (CAS 1326905-01-4, MW 380.5 g/mol, TPSA ≈ 75.2 Ų plus ether oxygen contribution) has a higher molecular weight due to the para-methoxy group, which may reduce ligand efficiency [1]. The 1-(4-chlorobenzyl)-3-(2-methylphenyl) analog introduces a halogen, increasing MW and altering electronic properties. The target compound's balanced MW and TPSA place it in a favorable region of drug-like chemical space (MW < 500, TPSA < 140 Ų), making it suitable as a fragment-like or lead-like starting point for further optimization [1].

Physicochemical properties drug-likeness TPSA

Synthetic Tractability and Positional Isomer Differentiation: N3-(3-Methylphenyl) vs. N3-(2-Methylphenyl)

The target compound bears a 3-methylphenyl (meta-tolyl) substituent at N3, which distinguishes it from analogs carrying a 2-methylphenyl (ortho-tolyl) at the same position. In kinase inhibitor SAR, the position of the methyl group on the N3-phenyl ring can dramatically affect target binding: ortho-substitution can induce conformational constraints that reduce binding affinity, while meta-substitution typically allows greater conformational freedom and may better occupy hydrophobic pockets [1]. The synthesis of 3-N-aryl-thieno[3,2-d]pyrimidine-2,4-diones proceeds via reaction of methyl 3-aminothiophene-2-carboxylate with aryl isocyanates, a route that is equally applicable to both 3-methylphenyl and 2-methylphenyl isocyanates [2]; however, the resulting regioisomers are expected to exhibit divergent biological profiles based on established SAR trends in related heterocyclic series [1].

Regioisomer synthesis SAR

Optimal Research and Procurement Scenarios for 1-Benzyl-3-(3-methylphenyl)-thieno[3,2-d]pyrimidine-2,4-dione (CAS 1326897-63-5)


Kinase Inhibitor Lead Discovery: PI3K/mTOR Pathway Probe

The thieno[3,2-d]pyrimidine-2,4-dione core is a validated scaffold for PI3Kα and mTOR inhibition, with literature compounds achieving nanomolar potency [1]. The target compound's unique N1-benzyl/N3-(3-methylphenyl) substitution pattern provides an unexplored vector for developing novel ATP-competitive kinase inhibitors. Researchers building focused kinase inhibitor libraries should prioritize this compound over N3-unsubstituted or N3-alkyl analogs, which lack the aryl ring required for key hydrophobic interactions within the kinase ATP-binding pocket [1].

MIF2 Tautomerase Chemical Probe Development: Scaffold-Hopping from Thieno[2,3-d] to Thieno[3,2-d]

The MIF2 tautomerase inhibitor field is currently dominated by thieno[2,3-d]pyrimidine-2,4-diones (R110, IC₅₀ = 15 μM; compound 5d, IC₅₀ = 1.0 μM) [1]. The thieno[3,2-d] scaffold represents an underexplored isosteric replacement that could yield distinct selectivity profiles between MIF and MIF2. The target compound serves as an ideal entry point for scaffold-hopping studies aimed at identifying MIF2 inhibitors with improved selectivity over MIF, a key challenge highlighted in recent correction literature [1].

Antimicrobial Screening: N3-Aryl Thieno[3,2-d]pyrimidine-2,4-dione Subclass

SAR studies on 3-N-substituted thieno[3,2-d]pyrimidine-2,4-diones have established that N3-aryl substitution is essential for antimicrobial activity against Gram-positive bacteria, while N3-alkyl derivatives are inactive [1]. The target compound, as an N3-aryl member of this class, is appropriate for inclusion in antimicrobial screening panels. Its activity profile is expected to differ from the reported most-active compound (3-phenyl-1-(o-methylbenzyl) derivative) due to the distinct N1 and N3 substitution, offering the opportunity to map SAR around the N1-benzyl/N3-(3-methylphenyl) pharmacophore [1].

Physicochemical Property Optimization: Lead-Like Starting Point

With MW = 348.4 g/mol and TPSA ≈ 75.2 Ų, the target compound occupies favorable lead-like chemical space, outperforming bulkier analogs such as the 1-(4-methoxybenzyl)-3-(2-methylphenyl) derivative (MW = 380.5 g/mol) in ligand efficiency potential [1]. This compound is recommended as a core scaffold for property-driven optimization programs where maintaining low MW and moderate lipophilicity (predicted cLogP ≈ 3.4) is critical for downstream ADME profiling [1].

Quote Request

Request a Quote for 1-benzyl-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.